Compounds within this class are structurally related to the heterocyclic system benzodiazepine. These molecules have been investigated for their potential as antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. [] GPIIb/IIIa plays a crucial role in platelet aggregation, and its antagonists can inhibit this process. [] Therefore, (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, with its structural similarity to known GPIIb/IIIa antagonists, could potentially exhibit similar biological activity.
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a member of the benzodiazepine family, which is widely recognized for its psychoactive properties. This compound is characterized by an isobutyl substituent and a dihydro-1H-1,4-benzodiazepine core structure. Benzodiazepines are commonly utilized in the treatment of various conditions such as anxiety, insomnia, and seizures. The unique structural features of (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione contribute to its potential biological activities and therapeutic applications .
The synthesis of (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves cyclization reactions of appropriate precursors. One prevalent method includes the reaction of isobutyl-substituted amines with benzodiazepine precursors followed by cyclization and oxidation steps. This process often requires controlled conditions to achieve high yields and purity .
Key aspects of the synthesis include:
The molecular formula for (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is , with a molar mass of approximately 232.28 g/mol. The structure features a benzodiazepine core with an isobutyl group attached at the 3-position.
The InChI key for this compound is SCMSPSNUIDGTME-NSHDSACASA-N, which provides a unique identifier for its chemical structure in databases .
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can participate in several chemical reactions including:
These reactions can be conducted under varying conditions to modify the compound's functional groups or to synthesize derivatives that may exhibit different biological activities.
The mechanism of action for (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione primarily involves interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, this compound may exhibit anxiolytic and sedative effects. Research has indicated that benzodiazepines can modulate neurotransmission by increasing the frequency of chloride channel opening events at GABA receptors .
The compound is characterized as an irritant according to safety classifications. It typically appears as a crystalline solid.
Relevant chemical properties include:
Analyses such as spectroscopic methods (e.g., NMR and IR spectroscopy) are utilized to confirm structural integrity during synthesis and characterization phases .
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has potential applications in various scientific fields:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9